Cas no 75172-66-6 ((2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid)
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- L-4-Methoxymandelic acid
- (S)-2-Hydroxy-2-(4-methoxyphenyl)acetic Acid
- Benzeneacetic acid, α-hydroxy-4-methoxy-, (αS)-
- (S)-(+)-p-methoxymandelic acid
- 4-methoxy-L-mandelic acid
- 4-Methoxy-L-mandelsaeure
- 4-methoxymandelic acid
- AC1OCWDQ
- ACT04420
- AK-43949
- FD1313
- PubChem16007
- SureCN4634271
- (+)-p-Methoxy-L-mandelic acid
- FCH1158775
- AX8211527
- AB0087770
- BB 0261296
- ST24026569
- (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid
- 172M666
- SCHEMBL4634271
- AKOS015851915
- A847446
- DS-14342
- EN300-7403032
- DTXSID40426245
- ?L-4-methoxymandelic acid
- MFCD00754498
- AKOS005146321
- AC-23825
- CS-0043106
- 75172-66-6
- (S)-2-Hydroxy-2-(4-methoxyphenyl)aceticacid
- (S)-HYDROXY(4-METHOXYPHENYL)ACETIC ACID
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- MDL: MFCD00754498
- Inchi: 1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
- InChI Key: ITECRQOOEQWFPE-QMMMGPOBSA-N
- SMILES: O[C@H](C(=O)O)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 182.0579
- Monoisotopic Mass: 182.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.8
Experimental Properties
- Density: 1.309
- Melting Point: 105-106 ºC
- Boiling Point: 370.4℃ at 760 mmHg
- Flash Point: 370.4 °C at 760 mmHg
- PSA: 66.76
- LogP: 0.81320
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PG074-100mg |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |
75172-66-6 | 97% | 100mg |
91.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PG074-500mg |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |
75172-66-6 | 97% | 500mg |
326.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S834201-5g |
(S)-2-Hydroxy-2-(4-methoxyphenyl)acetic Acid |
75172-66-6 | 98% | 5g |
901.80 | 2021-05-17 | |
| Fluorochem | 209886-1g |
L-4-Methoxymandelic acid |
75172-66-6 | 95% | 1g |
£46.00 | 2022-02-28 | |
| Fluorochem | 209886-5g |
L-4-Methoxymandelic acid |
75172-66-6 | 95% | 5g |
£131.00 | 2022-02-28 | |
| Fluorochem | 209886-10g |
L-4-Methoxymandelic acid |
75172-66-6 | 95% | 10g |
£221.00 | 2022-02-28 | |
| Fluorochem | 209886-25g |
L-4-Methoxymandelic acid |
75172-66-6 | 95% | 25g |
£451.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S75681-1g |
(S)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid |
75172-66-6 | 95% | 1g |
¥114.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S75681-100mg |
(S)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid |
75172-66-6 | 95% | 100mg |
¥22.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S75681-250mg |
(S)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid |
75172-66-6 | 95% | 250mg |
¥32.0 | 2024-07-19 |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid Suppliers
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid (CAS No. 75172-66-6): A Comprehensive Overview
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid, also known by its CAS number 75172-66-6, is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a hydroxyl group and a methoxyphenyl substituent, making it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical structure of (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid is defined by its chiral center at the carbon atom adjacent to the hydroxyl group. This chirality plays a crucial role in its biological activity and reactivity, as enantiomers can exhibit different pharmacological properties. The compound's molecular formula is C9H10O4, and it has a molecular weight of 186.17 g/mol.
In recent years, (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid has been extensively studied for its potential applications in the development of new drugs and therapeutic agents. One of the key areas of research has been its use as an intermediate in the synthesis of anti-inflammatory and analgesic compounds. Studies have shown that derivatives of this compound can exhibit potent anti-inflammatory effects, making them promising candidates for the treatment of various inflammatory diseases.
Moreover, (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid has been investigated for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The hydroxyl group in this compound can be modified to create prodrugs that improve the bioavailability and pharmacokinetic properties of the final drug product. This approach has been particularly useful in enhancing the therapeutic efficacy and reducing side effects of certain medications.
The synthesis of (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid typically involves several steps, including the formation of a chiral center through asymmetric synthesis techniques. One common method involves the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process, making it more viable for large-scale production.
In addition to its pharmaceutical applications, (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid has also found use in other areas of chemistry and materials science. For instance, it can be used as a building block in the synthesis of polymers with specific optical or electronic properties. The presence of functional groups such as hydroxyl and carboxylic acid allows for a wide range of chemical modifications, enabling the creation of materials with tailored properties.
The safety and environmental impact of (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid have also been evaluated in various studies. It is generally considered to be safe for use in laboratory settings when proper handling and storage procedures are followed. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation.
In conclusion, (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid (CAS No. 75172-66-6) is a versatile compound with significant potential in pharmaceutical and materials science applications. Its unique chemical structure and chirality make it an important intermediate in the synthesis of biologically active molecules and advanced materials. Ongoing research continues to explore new avenues for its use, further highlighting its importance in modern scientific endeavors.
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